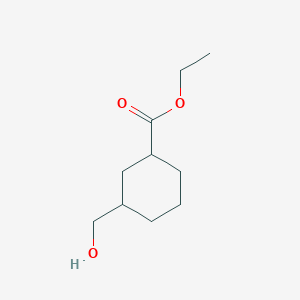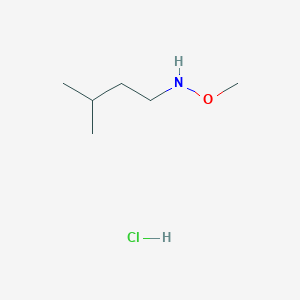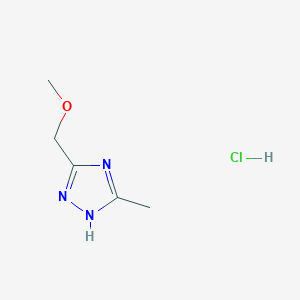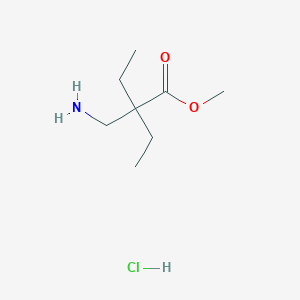![molecular formula C7H12ClNO2 B1433182 Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride CAS No. 676371-65-6](/img/structure/B1433182.png)
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride
Descripción general
Descripción
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Incorporation into Peptides : A study by Pätzel et al. (2004) developed an efficient synthesis of derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid. These compounds, which are rigid analogues of γ-aminobutyric acid, have been successfully incorporated into linear and cyclic peptides using solution chemistry and solid-phase techniques (Pätzel et al., 2004).
Structural Characterization and X-ray Analysis : Luger et al. (2000) conducted an X-ray structure analysis of the N-Boc-protected derivative of 3-aminobicyclo[1.1.1]pentanecarboxylic acid. This study highlighted the molecular structure and bonding characteristics, which are essential for understanding the compound's chemical behavior (Luger et al., 2000).
Synthesis and Ring Opening Reactions : Research by Maas et al. (2004) focused on the synthesis of Methyl 2-silabicyclo[2.1.0]pentane-1-carboxylate, which undergoes various ring-opening reactions. This study provides insights into the reactivity and potential applications of bicyclic compounds in synthetic chemistry (Maas et al., 2004).
Enantioselective C–H Functionalization : Garlets et al. (2020) explored the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes. This innovative strategy provides access to chiral substituted bicyclo[1.1.1]pentanes, which are of significant interest in pharmaceutical and chemical research (Garlets et al., 2020).
Potential as Biofuels : Cann and Liao (2009) discussed the synthesis of pentanol isomers, including those derived from bicyclo[1.1.1]pentane structures, in engineered microorganisms. These compounds have potential applications as biofuels, demonstrating the versatility of bicyclo[1.1.1]pentane derivatives in sustainable energy research (Cann & Liao, 2009).
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate for certain esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid and methanol . Additionally, it may interact with amino acid transporters, facilitating its uptake into cells where it can participate in further biochemical processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may act as an inhibitor of certain proteases, preventing the cleavage of peptide bonds and thereby affecting protein turnover . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under inert conditions but may degrade when exposed to air or moisture . Long-term studies have shown that its effects on cellular function can vary depending on the duration of exposure. For example, prolonged exposure to this compound may lead to adaptive changes in cellular metabolism, resulting in altered metabolic flux and gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhancing cognitive function or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by esterases to produce 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid and methanol . This compound may also interact with other enzymes, such as aminotransferases, which catalyze the transfer of amino groups between molecules, thereby influencing amino acid metabolism . Additionally, it can affect the levels of various metabolites within the cell, altering the overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by amino acid transporters, facilitating its entry into cells . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also be affected by its binding to plasma proteins, which can modulate its bioavailability and pharmacokinetics .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. This compound may be targeted to certain cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals or post-translational modifications . For example, it may be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression . Alternatively, it may be localized to the mitochondria, affecting mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-5(9)6-2-7(8,3-6)4-6;/h2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCACMDQIVIBGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676371-65-6 | |
| Record name | Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676371-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylatehydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol](/img/structure/B1433104.png)

![5-Oxaspiro[3.5]nonan-8-yl methanesulfonate](/img/structure/B1433107.png)
![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate hydrochloride](/img/structure/B1433110.png)



![1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1433114.png)


![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1433119.png)

